7-fluoro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
“7-fluoro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is a chemical compound. It belongs to the class of compounds known as 1,2,4-benzothiadiazine-1,1-dioxides . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxides, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .
Synthesis Analysis
In 2010, Francotte et al. reported a synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides . In order to increase the inhibitory activity of compound 15a–d, a fluorine atom was introduced at the 7-position of the 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide .Molecular Structure Analysis
The molecular formula of this compound is C14H10F2N2O2S2 and its molecular weight is 340.36.Chemical Reactions Analysis
The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .Scientific Research Applications
Anticonvulsant Activity
Research has demonstrated the synthesis of a series of benzothiazine derivatives, including 7-fluoro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxides, to evaluate their anticonvulsant activity. One study found that certain compounds within this series showed promising anticonvulsant effects in animal models, indicating their potential use in developing new therapeutic agents for epilepsy (Li-Qiu Zhang et al., 2010).
Phosphodiesterase 7 Inhibition
Another significant area of research is the inhibition of Phosphodiesterase 7 (PDE7), which is implicated in T-cell-dependent disorders. A study on benzyl derivatives of benzothiadiazine dioxides, closely related to the compound , revealed these derivatives as the first heterocyclic family with PDE7 inhibitory properties. This discovery opens new avenues for the treatment of immune-related conditions (A. Martínez et al., 2000).
Cognitive Enhancement
Research into fluorinated benzothiadiazine dioxides has identified their role as positive allosteric modulators of the AMPA receptors, which are crucial for synaptic transmission and plasticity. Studies show that certain derivatives can enhance cognitive performance, making them potential candidates for treating cognitive impairments (P. Francotte et al., 2010).
Anticancer Activity
The exploration of benzothiazine derivatives extends into the realm of anticancer research, where certain compounds have shown promise in inhibiting cancer cell proliferation. This includes the design and evaluation of new derivatives for their cytotoxic and apoptotic activities against various cancer cell lines, highlighting the potential for benzothiazine derivatives in cancer therapy (Dachuan Liu et al., 2019).
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-benzothiadiazine 1,1-dioxides, are known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers .
Mode of Action
It’s worth noting that similar compounds, like 1,2,4-benzothiadiazine 1,1-dioxides, inhibit insulin release as a result of their activity as atp-sensitive potassium channel openers .
Biochemical Pathways
Related compounds, such as 1,2,4-benzothiadiazine 1,1-dioxides, are known to inhibit enzymes like xanthine oxidase, hcv ns5b polymerase, and aldose reductase .
Result of Action
Similar compounds have been evaluated for their tuberculostatic and anticancer activities .
Properties
IUPAC Name |
7-fluoro-3-[(3-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2O2S2/c15-10-3-1-2-9(6-10)8-21-14-17-12-5-4-11(16)7-13(12)22(19,20)18-14/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBLXUQZYFLPLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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